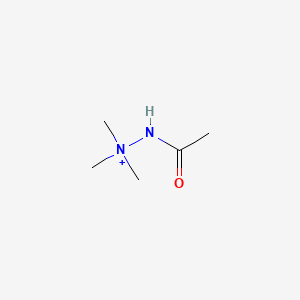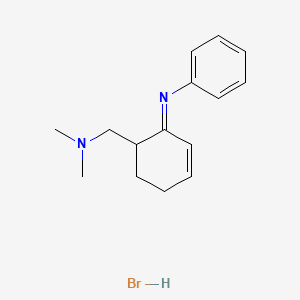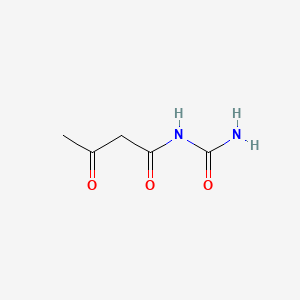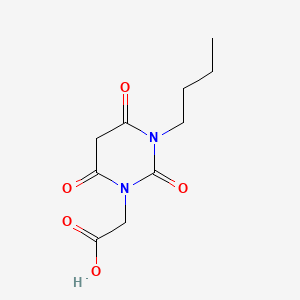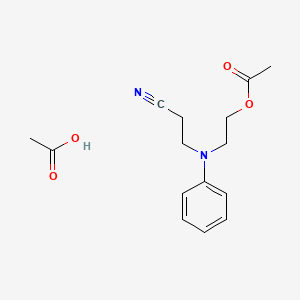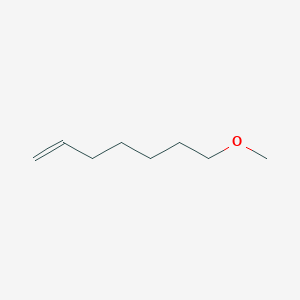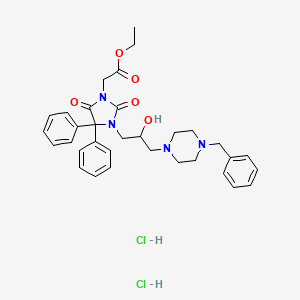
1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(2-hydroxy-3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, ethyl ester, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(2-hydroxy-3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, ethyl ester, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including imidazolidine, piperazine, and ester groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include imidazolidine derivatives, phenylmethyl piperazine, and appropriate esterifying agents. Common reaction conditions may involve:
Solvents: Organic solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate esterification or other reactions.
Temperature: Controlled heating or cooling to optimize reaction rates and yields.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Chemistry: For large-scale production with consistent quality.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions or as a probe in biochemical assays.
Medicine: Potential therapeutic applications, such as drug development for targeting specific pathways.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Imidazolidineacetic acid derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds featuring the piperazine ring with various functional groups.
Ester derivatives: Compounds with ester functional groups and similar molecular frameworks.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
110427-52-6 |
|---|---|
Fórmula molecular |
C33H40Cl2N4O5 |
Peso molecular |
643.6 g/mol |
Nombre IUPAC |
ethyl 2-[3-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-2,5-dioxo-4,4-diphenylimidazolidin-1-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C33H38N4O5.2ClH/c1-2-42-30(39)25-36-31(40)33(27-14-8-4-9-15-27,28-16-10-5-11-17-28)37(32(36)41)24-29(38)23-35-20-18-34(19-21-35)22-26-12-6-3-7-13-26;;/h3-17,29,38H,2,18-25H2,1H3;2*1H |
Clave InChI |
JHXOSTSAPVGGDA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C(=O)C(N(C1=O)CC(CN2CCN(CC2)CC3=CC=CC=C3)O)(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


